molecular formula C17H20O5 B14978230 (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B14978230
M. Wt: 304.34 g/mol
InChI Key: OEMYNIVCULCIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by a butoxy substituent at position 7, methyl groups at positions 4 and 8, and an acetic acid moiety at position 3. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid

InChI

InChI=1S/C17H20O5/c1-4-5-8-21-14-7-6-12-10(2)13(9-15(18)19)17(20)22-16(12)11(14)3/h6-7H,4-5,8-9H2,1-3H3,(H,18,19)

InChI Key

OEMYNIVCULCIJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar O-acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Variations at Position 7

The substituent at position 7 is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 7 Molecular Weight Key Properties/Activities Synthesis Method
(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid -OH 248.23 Higher polarity; potential antioxidant activity Hydrolysis of methyl ester precursors
2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid -OCH₂CH₃ 276.29 Moderate lipophilicity; used in inhibitor studies Alkylation of hydroxy precursors
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid -O-(3-Bromobenzyl) 431.34 Enhanced steric bulk; inhibitor of SLC26A3 (IC₅₀ ~5 µM) Multicomponent condensation
{7-[(3-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid -O-(3-Fluorobenzyl) 356.35 Electron-withdrawing substituent; improved binding in hydrophobic pockets Acid-catalyzed cyclization
(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid -OCH₃ 262.26 Lower molecular weight; high purity (97%) Commercial synthesis

Key Observations :

  • Butoxy vs.
  • Aromatic Substituents : Bromobenzyl and fluorobenzyl groups introduce steric bulk and electronic effects, improving target affinity (e.g., SLC26A3 inhibition) but complicating synthesis .
  • Hydroxy Derivative : The unsubstituted hydroxy analog exhibits higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Commercial and Research Status

  • Availability : Methoxy and hydroxy variants are commercially available (e.g., CAS 500203-88-3, purity 97%), while butoxy derivatives remain under investigation .
  • Patent Landscape : Derivatives with halogenated substituents (e.g., bromo, fluoro) are patented for therapeutic applications, highlighting industrial interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.